molecular formula C7H5N3O2S B085209 5-Nitrobenzo[c]isothiazol-3-amine CAS No. 14346-19-1

5-Nitrobenzo[c]isothiazol-3-amine

Cat. No.: B085209
CAS No.: 14346-19-1
M. Wt: 195.2 g/mol
InChI Key: SQBCSDZTDXLTLE-UHFFFAOYSA-N
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Description

5-Nitrobenzo[c]isothiazol-3-amine is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Triazene Stability : A study explored the stability of triazenes formed by azo coupling reactions of 5-nitrobenzo[c]-1,2-thiazole-3-diazonium with primary or secondary aromatic amines, which are stabilized due to protonation at the heterocyclic nitrogen atom (Pr̆ikryl et al., 2008).

  • Sulfhydryl Group Determination : Ellman (1959) synthesized a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, highlighting the reactivity of related nitrobenzoic compounds (Ellman, 1959).

  • Desulfurization Reactions : Research by Argilagos et al. (1998) focused on the desulfurization reaction of a related compound, 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine, forming various derivatives through nucleophilic addition (Argilagos et al., 1998).

  • Synthesis of Chiral Pincer Complexes : A study conducted by Yang et al. (2011) demonstrated the synthesis of chiral 3-(2'-imidazolinyl)anilines from commercially available 3-nitrobenzoic acid, used in creating unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes (Yang et al., 2011).

  • Polarographic Analysis : Marín and Gálvez (1980) studied the polarography of 5,5'-dithiobis-(2 nitrobenzoic acid), which helped understand the reduction mechanisms of nitro groups and disulfide bonds (Marín & Gálvez, 1980).

  • Pharmacophore Hybrid Approach : Shakir et al. (2016) synthesized bioactive Schiff base ligands and metal complexes derived from 5-nitrobenzo[d]thiazol-2-amine, showing significant antibacterial and radical scavenging potencies (Shakir et al., 2016).

  • Sensing Mechanisms and Biological Applications : Jiang et al. (2021) reviewed NBD-based synthetic probes, highlighting their environmental sensitivity and reactivity toward amines and biothiols for biomolecular sensing (Jiang et al., 2021).

  • Synthesis of 2-Arylbenzothiazol-5-amines : A study by Nguyen et al. (2020) described a method for coupling N,N-dialkyl-3-nitroarenes with elemental sulfur and activated sp3 C–H bonds to afford derivatives of 2-arylbenzothiazol-5-amines (Nguyen et al., 2020).

Mechanism of Action

While the specific mechanism of action for 5-Nitrobenzo[c]isothiazol-3-amine is not available, isothiazoles have been described to act as inhibitors of proteases for the treatment of anxiety and depression, as inhibitors of aldose reductase, and as 5-hydroxytryptamine receptor antagonists .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 5-Nitrobenzo[c]isothiazol-3-amine can be found online .

Properties

IUPAC Name

5-nitro-2,1-benzothiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-7-5-3-4(10(11)12)1-2-6(5)9-13-7/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBCSDZTDXLTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC(=C2C=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065756
Record name 2,1-Benzisothiazol-3-amine, 5-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14346-19-1
Record name 3-Amino-5-nitro-2,1-benzisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14346-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1-Benzisothiazol-3-amine, 5-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1-Benzisothiazol-3-amine, 5-nitro-
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Record name 2,1-Benzisothiazol-3-amine, 5-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2,1-benzisothiazol-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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